molecular formula C22H22O11 B2648890 3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one CAS No. 690642-38-7

3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one

Cat. No. B2648890
M. Wt: 462.407
InChI Key: FWMZIACNMHIHCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Anti-corrosion Applications

One noteworthy application of pyran-2-one derivatives involves their anti-corrosion properties. A study conducted by El Hattak et al. (2021) demonstrated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments. The research revealed that these derivatives could achieve inhibition efficiencies up to 90%, suggesting their potential utility in protecting metal surfaces from corrosive damage in industrial settings El Hattak et al., 2021.

Synthetic Organic Chemistry

In synthetic organic chemistry, pyran-2-one derivatives have been utilized for the construction of complex molecular frameworks. For example, a study by Saher et al. (2018) explored the synthesis of novel pyran-chromen-1-one derivatives via a pseudo-multicomponent reaction. These compounds were investigated for their antioxidant activities, demonstrating the utility of pyran-2-one scaffolds in creating bioactive molecules with potential therapeutic applications Saher et al., 2018.

Materials Science

In materials science, pyran-2-one derivatives have been investigated for their electrochromic properties. Zhao et al. (2014) synthesized novel polymers incorporating pyrido[4,3-b]pyrazine units, derived from pyran-2-one, for use in electrochromic devices. These materials displayed significant changes in coloration upon electrical stimulation, highlighting their potential in developing smart windows and display technologies Zhao et al., 2014.

Green Chemistry

Additionally, the derivatives of this compound have been employed in green chemistry approaches to synthesis. For instance, a study by Li et al. (2013) reported on the green synthesis of kojic acid derivatives in an ionic liquid, showcasing the environmentally friendly production of bioactive compounds using pyran-2-one frameworks Li et al., 2013.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It can include its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

3-hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-29-15-4-10(5-16(30-2)20(15)31-3)17(21-18(27)13(25)6-11(8-23)32-21)22-19(28)14(26)7-12(9-24)33-22/h4-7,17,23-24,27-28H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMZIACNMHIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one

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